
5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C8H10FN3O . It is a pyrimidine derivative, which is a class of compounds that have been extensively studied for their various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom at the 5th position and a 3-methoxyazetidin-1-yl group at the 2nd position .Aplicaciones Científicas De Investigación
Anticancer Applications
Pyrimidine derivatives, including those with a 5-fluoro group, are known for their anticancer properties. They can act as antimetabolites, interfering with DNA synthesis and function, which is crucial in cancer treatment strategies . The specific compound may be researched for its potential efficacy against various types of cancers, leveraging its unique structure to target cancerous cells.
Antimicrobial and Antifungal Uses
The pyrimidine core is also associated with antimicrobial and antifungal activities. Researchers might explore the use of 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine in developing new antibiotics or antifungal medications, especially in the face of rising antibiotic resistance .
Cardiovascular Therapeutics
Compounds with a pyrimidine base have been utilized in the treatment of cardiovascular diseases. This compound could be investigated for its potential as an antihypertensive agent or in the treatment of other heart-related conditions .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of pyrimidine derivatives make them candidates for the development of new pain relief drugs. Scientific research might focus on how 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine can be used to alleviate pain and reduce inflammation in various medical conditions .
Antidiabetic Activity
Pyrimidine derivatives have been shown to exhibit antidiabetic properties. Studies could be conducted to assess the effectiveness of this compound in managing blood sugar levels and its potential role in diabetes treatment plans .
Neuroprotective Effects
There is interest in the neuroprotective effects of pyrimidine derivatives, which could lead to advancements in the treatment of neurodegenerative diseases. Research might be directed towards understanding how 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine can protect neural cells and support brain health .
Mecanismo De Acción
Target of Action
Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit dna methylation . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might also target enzymes involved in DNA methylation.
Mode of Action
It’s plausible that it might interact with its targets by inhibiting their activity, similar to other fluoropyrimidines .
Biochemical Pathways
Fluoropyrimidines are known to affect nucleotide metabolism . They can decrease the intracellular concentration of dUTP and increase the production of dUMP, the immediate precursor of thymidine nucleotides .
Pharmacokinetics
Similar compounds like tegafur, a prodrug of 5-fluorouracil, are metabolized to 5-fu by cyp2a6 . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might also be metabolized by similar enzymes.
Result of Action
Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit cancer cell proliferation through activation of the dna damage response pathway . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might have similar effects.
Action Environment
The efficacy of similar compounds can be influenced by factors such as the presence of specific enzymes (eg, CYP2A6 for tegafur ) and the cellular environment (e.g., the presence of DNA for 5-fluoro-2’-deoxycytidine ).
Propiedades
IUPAC Name |
5-fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c1-13-7-4-12(5-7)8-10-2-6(9)3-11-8/h2-3,7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVZGAWDRAGJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

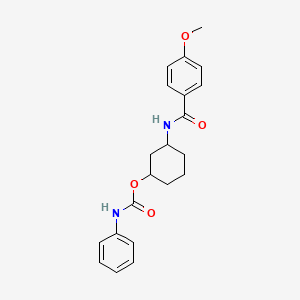
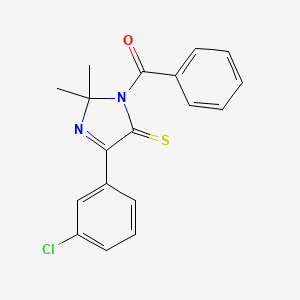
![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)
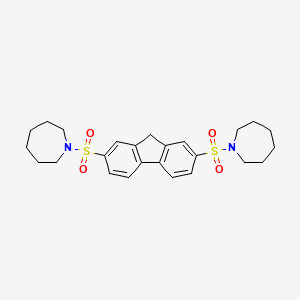
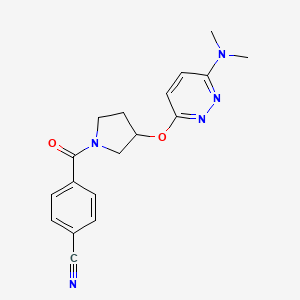
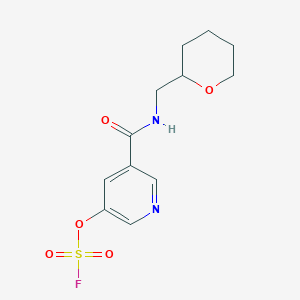

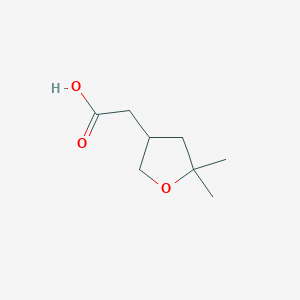


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2896534.png)

![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)